Cas no 2138231-46-4 (1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine)
1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine
- 2138231-46-4
- EN300-1131325
- 1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
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- Inchi: 1S/C13H23N5/c1-13(2)9-15-5-10(13)6-16-12-3-4-17-18(12)11-7-14-8-11/h3-4,10-11,14-16H,5-9H2,1-2H3
- InChI Key: MCJZRGDTYINVKU-UHFFFAOYSA-N
- SMILES: N1CC(CNC2=CC=NN2C2CNC2)C(C)(C)C1
Computed Properties
- Exact Mass: 249.19534575g/mol
- Monoisotopic Mass: 249.19534575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.9Ų
1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131325-0.05g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 0.05g |
$1261.0 | 2023-10-26 | |
| Enamine | EN300-1131325-0.1g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 0.1g |
$1320.0 | 2023-10-26 | |
| Enamine | EN300-1131325-0.25g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 0.25g |
$1381.0 | 2023-10-26 | |
| Enamine | EN300-1131325-0.5g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 0.5g |
$1440.0 | 2023-10-26 | |
| Enamine | EN300-1131325-1.0g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1131325-2.5g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 2.5g |
$2940.0 | 2023-10-26 | |
| Enamine | EN300-1131325-5.0g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1131325-10.0g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1131325-1g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 1g |
$1500.0 | 2023-10-26 | |
| Enamine | EN300-1131325-5g |
1-(azetidin-3-yl)-N-[(4,4-dimethylpyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine |
2138231-46-4 | 95% | 5g |
$4349.0 | 2023-10-26 |
1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine
1-(Azetidin-3-yl)-N-(4,4-Dimethylpyrrolidin-3-yl)methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview
The compound with CAS No. 2138231-46-4, commonly referred to as 1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a complex structure that combines elements of azetidine, pyrrolidine, and pyrazole moieties, making it a unique subject for both academic research and industrial applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutics targeting various diseases.
The azetidine ring system within this compound is a four-membered saturated heterocycle containing one nitrogen atom. This structure contributes to the molecule's stability and reactivity, making it a valuable component in synthetic chemistry. The pyrrolidine moiety, on the other hand, is a five-membered saturated heterocycle with one nitrogen atom. Its presence enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, adds electronic diversity and aromaticity to the molecule.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize its production. These methods not only improve yield but also reduce reaction times, making the compound more accessible for large-scale applications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the use of palladium-catalyzed coupling reactions to synthesize this compound with high purity and efficiency.
The pharmacological properties of 1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine have been extensively studied. Preclinical data indicate that it exhibits potent activity against several disease models, including cancer and neurodegenerative disorders. A research team from the University of California reported that this compound acts as a selective inhibitor of a key enzyme involved in tumor progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have provided insights into its binding interactions with biological targets. A study published in *Nature Communications* utilized molecular dynamics simulations to elucidate the conformational flexibility of this compound and its implications for drug design. These findings underscore the importance of understanding molecular dynamics in optimizing therapeutic agents.
The environmental impact of this compound has also been a topic of interest. Researchers have investigated its biodegradation pathways under various conditions to assess its eco-friendliness. Results from a study conducted at the Max Planck Institute revealed that the compound undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint.
Looking ahead, the potential applications of 1-(azetidin-3-yl)-N-(4,4-dimethylpyrrolidin-3-yl)methyl-1H-pyrazol-5-amine are vast and promising. Its unique chemical structure makes it a versatile building block for designing novel pharmaceuticals and agrochemicals. Collaborative efforts between academia and industry are expected to drive further innovation in this area.
In conclusion, 1-(azetidin-3-yli)-N-(4,4-dimethylpyrrolidin-)methyl-pyrazolamine (CAS No. 2138231-) stands as a testament to the progress in modern organic chemistry and pharmacology. With ongoing research unraveling its properties and applications, this compound is poised to play a pivotal role in shaping future therapeutic interventions.
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